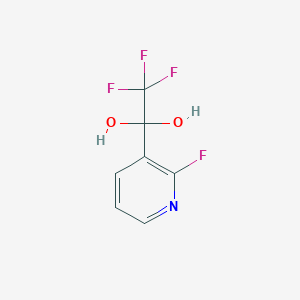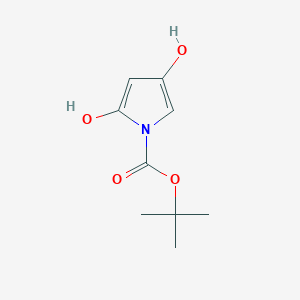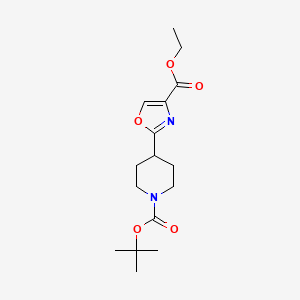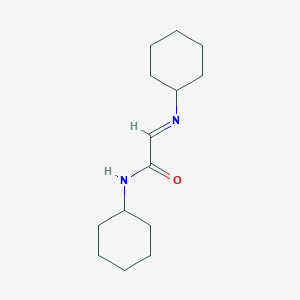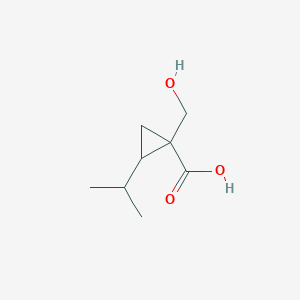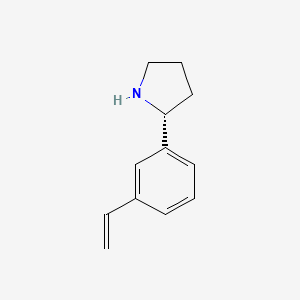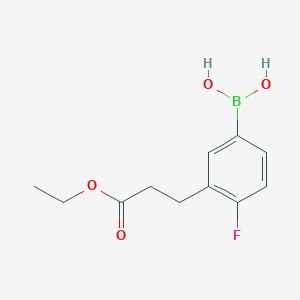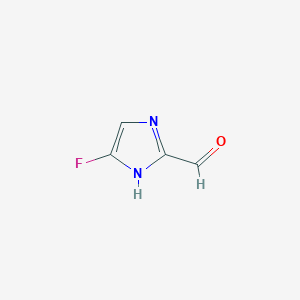![molecular formula C11H6Cl2N2 B12974531 1,4-Dichloropyrrolo[1,2-a]quinoxaline](/img/structure/B12974531.png)
1,4-Dichloropyrrolo[1,2-a]quinoxaline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Dichloropyrrolo[1,2-a]quinoxaline is a heterocyclic compound that belongs to the pyrroloquinoxaline family.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Dichloropyrrolo[1,2-a]quinoxaline typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-hydroxy-1,5-diketones with o-phenylenediamine, leading to the formation of 4,5-dihydropyrrolo[1,2-a]quinoxaline derivatives, which are then dehydrogenated to yield the desired compound . Another approach involves the intramolecular cyclization of 1-aryl derivatives of pyrrole containing N–C fragments at the ortho position of the aryl substituent .
Industrial Production Methods
the principles of green chemistry and transition-metal-free catalysis are increasingly being applied to the synthesis of such heterocyclic compounds to make the processes more sustainable and environmentally friendly .
Análisis De Reacciones Químicas
Types of Reactions
1,4-Dichloropyrrolo[1,2-a]quinoxaline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline 1,4-dioxides.
Substitution: Halogen substitution reactions can occur, where the chlorine atoms are replaced by other substituents under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include manganese dioxide (MnO2) and other metal oxides.
Substitution: Halogen substitution reactions often use nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields quinoxaline 1,4-dioxides, while substitution reactions can produce a variety of substituted pyrroloquinoxalines .
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism of action of 1,4-Dichloropyrrolo[1,2-a]quinoxaline involves its interaction with various molecular targets and pathways:
Enzyme Inhibition: The compound has been shown to inhibit enzymes such as protein kinase CK2, AKT kinase, and RAD51, which are involved in cell proliferation and survival.
DNA Damage: It can cause DNA damage, leading to apoptosis in cancer cells.
Receptor Binding: Acts as a ligand for 5-HT3 receptors, influencing neurotransmission and potentially providing analgesic effects.
Comparación Con Compuestos Similares
1,4-Dichloropyrrolo[1,2-a]quinoxaline can be compared with other similar compounds in the pyrroloquinoxaline family:
Pyrrolo[1,2-a]quinoxaline: The parent compound without chlorine substituents.
4,5-Dihydropyrrolo[1,2-a]quinoxaline: A reduced form of the compound.
Quinoxaline 1,4-dioxides: Oxidized derivatives with different biological activities.
These compounds share similar core structures but differ in their substituents and oxidation states, leading to variations in their biological activities and applications .
Propiedades
Fórmula molecular |
C11H6Cl2N2 |
|---|---|
Peso molecular |
237.08 g/mol |
Nombre IUPAC |
1,4-dichloropyrrolo[1,2-a]quinoxaline |
InChI |
InChI=1S/C11H6Cl2N2/c12-10-6-5-9-11(13)14-7-3-1-2-4-8(7)15(9)10/h1-6H |
Clave InChI |
HBWRNCYIAYBAPW-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)N=C(C3=CC=C(N23)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




